molecular formula C6H7N3O B7888456 nitroso(1H-pyridin-4-ylidene)methanamine

nitroso(1H-pyridin-4-ylidene)methanamine

Cat. No.: B7888456
M. Wt: 137.14 g/mol
InChI Key: JEJGOULWKLAJFD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N’-hydroxypyridine-4-carboximidamide typically involves the reaction of pyridine-4-carboxylic acid with hydroxylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent to facilitate the formation of the amidoxime group .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: (Z)-N’-hydroxypyridine-4-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(Z)-N’-hydroxypyridine-4-carboximidamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (Z)-N’-hydroxypyridine-4-carboximidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with nucleic acids, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate various biochemical processes .

Comparison with Similar Compounds

  • Isonicotinamidoxime
  • 4-Pyridinecarboxamidoxime
  • N-Hydroxyisonicotinamidine

Comparison: (Z)-N’-hydroxypyridine-4-carboximidamide is unique due to its specific structural features and reactivity. Compared to similar compounds, it exhibits distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

nitroso(1H-pyridin-4-ylidene)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c7-6(9-10)5-1-3-8-4-2-5/h1-4,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJGOULWKLAJFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=CC1=C(N)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CNC=CC1=C(N)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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